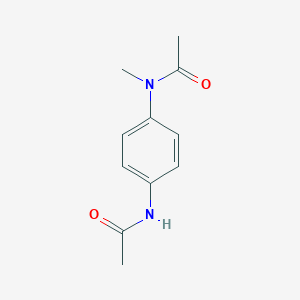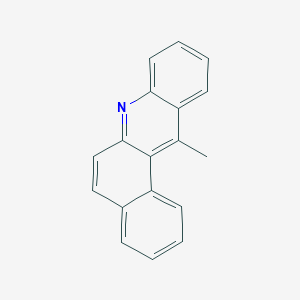
12-Methylbenz(a)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methylbenz(a)acridine (MBA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use in cancer research. MBA is a potent mutagen and carcinogen, and its ability to cause DNA damage has made it an important tool for studying the mechanisms of cancer development.
Mécanisme D'action
12-Methylbenz(a)acridine exerts its mutagenic and carcinogenic effects by intercalating into DNA and causing DNA damage. This compound can also generate reactive oxygen species (ROS), which can further damage DNA. The DNA damage caused by this compound can lead to mutations, chromosomal aberrations, and ultimately, cancer development.
Biochemical and Physiological Effects:
This compound has been shown to induce tumors in a variety of organs, including the liver, lung, and skin. This compound has also been shown to cause DNA damage in human lymphocytes and induce micronuclei formation. In addition, this compound has been shown to induce oxidative stress and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
12-Methylbenz(a)acridine is a potent mutagen and carcinogen, which makes it an important tool for studying the mechanisms of cancer development. However, its toxicity and potential carcinogenicity also make it a hazardous substance to work with. It is important to handle this compound with caution and to follow proper safety protocols when working with this compound.
Orientations Futures
There are many future directions for research on 12-Methylbenz(a)acridine. One area of research is the development of safer and more effective cancer therapies based on the mechanisms of this compound-induced DNA damage. Another area of research is the identification of biomarkers for this compound exposure and the development of methods for detecting this compound in environmental and biological samples. Finally, research on the mechanisms of this compound-induced oxidative stress and apoptosis could lead to the development of new therapeutic strategies for cancer treatment.
Méthodes De Synthèse
12-Methylbenz(a)acridine can be synthesized by several methods, including the condensation of 2-naphthylamine with benzaldehyde, the Friedlander reaction, and the Skraup synthesis. The most common method for synthesizing this compound is the Skraup synthesis, which involves the condensation of 1-methyl-2-naphthol with aniline in the presence of sulfuric acid and a catalyst.
Applications De Recherche Scientifique
12-Methylbenz(a)acridine has been extensively studied for its potential use in cancer research. It is a potent mutagen and carcinogen, and its ability to cause DNA damage has made it an important tool for studying the mechanisms of cancer development. This compound has been used to induce tumors in animal models, and it has been shown to be effective in inducing mutations in bacterial and mammalian cells.
Propriétés
Numéro CAS |
3340-93-0 |
|---|---|
Formule moléculaire |
C18H13N |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
12-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-14-7-4-5-9-16(14)19-17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3 |
Clé InChI |
IIPYOAZDUATCMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
SMILES canonique |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
Autres numéros CAS |
3340-93-0 |
Synonymes |
12-methylbenz(a)acridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)
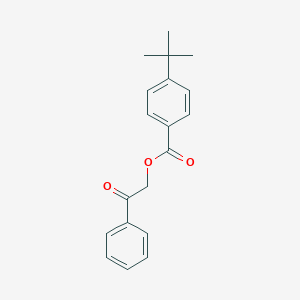

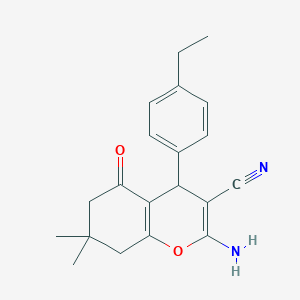
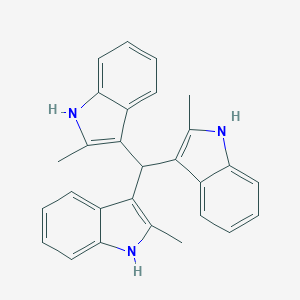
![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)
